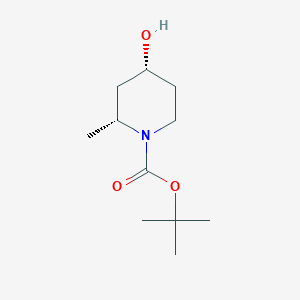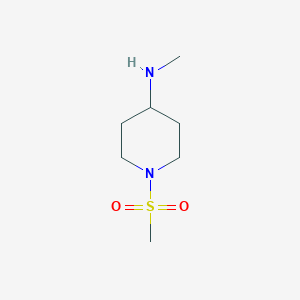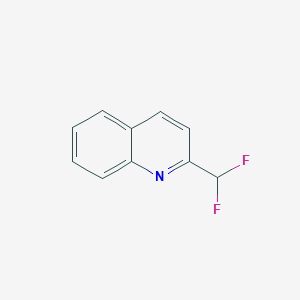
甲基2-(4-氧代环己基)乙酸酯
描述
Methyl 2-(4-oxocyclohexyl)acetate is a chemical compound that is related to various research areas, including the synthesis of amino acids, aldose reductase inhibitors, and cyclohexenone derivatives. It is structurally related to compounds that have been synthesized and studied for their potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of related cyclohexyl compounds has been explored in several studies. For instance, a derivative of cyclopropyl-containing amino acids was prepared starting from L-serine, demonstrating the reactivity of such compounds in Michael additions and Diels–Alder reactions . Another study reported the synthesis of iminothiazolidin-4-one acetate derivatives, which were evaluated as aldose reductase inhibitors, indicating the versatility of cyclohexyl acetate derivatives in drug development . Additionally, regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid led to various alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, showcasing the potential for creating diverse cyclohexyl acetate structures .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate was determined, providing insights into the bond lengths and angles that highlight the aromatic character of the phenyl ring . Theoretical studies have also been conducted to find the best method of calculation for stretching vibration frequencies within molecules like methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate .
Chemical Reactions Analysis
The reactivity of cyclohexenone derivatives has been investigated, with studies showing that methyl 2-aryl-6-oxocyclohex-1-enylacetates undergo aromatization when heated with base–solvent systems . This transformation indicates the potential for chemical reactions that can modify the cyclohexyl acetate core to produce phenolic structures. Additionally, the regioselective addition of aromatic amines to the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has been reported, further demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(4-oxocyclohexyl)acetate and related compounds are influenced by their molecular structure. For instance, the crystal structure analysis of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate revealed intra- and intermolecular hydrogen bonding, which can affect the compound's solubility and reactivity . The synthesis of methylcyclohexyl acetate and its application in hydrogen peroxide production by the anthraquinone process highlighted the importance of solubility and partition coefficients for industrial applications . Kinetic hydrogen isotope effects in the halogenation of 2-oxocyclohexanecarboxylic acid and its methyl ester have been measured, providing insights into the reaction rates and the influence of the carboxylic acid group in halogenation reactions .
科学研究应用
抗疟疾药物
在抗疟疾药物研究中已经发现了甲基2-(4-氧代环己基)乙酸酯衍生物。从这种化学物质衍生的化合物在体外显示出对疟原虫寨卡疟原虫的适度活性 (Mbah et al., 2004)。
天然产物分离
这种化合物已经从天然来源中分离出来,例如来自泰国的X. moluccensis的种子,表明其在天然产物化学研究中的相关性 (Jittaniyom et al., 2012)。
抗癫痫活性研究
对恩胺酮的抗癫痫性质的研究包括甲基2-(4-氧代环己基)乙酸酯衍生物。虽然一些化合物显示出潜力,但它们对癫痫和相关神经毒性的活性一直是这些研究的焦点 (Scott et al., 1993)。
酵母还原
这种化学物质已被用于研究涉及酵母通过还原类似化合物,重点放在对映选择性和对映选择性上。这项研究有助于理解酶促过程和手性合成 (Ganaha et al., 1998)。
合成和抗癌活性
甲基2-(4-氧代环己基)乙酸酯的衍生物已被合成用于抗癌活性筛选。这说明了它在开发潜在治疗剂中的作用,特别是在治疗各种癌症类型中 (Hassan et al., 2020)。
卤代反应中的动力学同位素效应
这种化合物已被用于研究2-氧代环己基甲酸和其衍生物卤代反应中的动力学同位素效应,为物理有机化学领域做出贡献 (Cox & Hutchinson, 1974)。
二氢品啶的合成
甲基2-(4-氧代环己基)乙酸酯已被用于二氢品啶和二氢品啶的合成,突显了它在复杂有机合成中的实用性 (Yamauchi et al., 2004)。
高压CO2溶解性研究
涉及某些离子液体中高压CO2溶解性的研究已利用这种化合物的衍生物,为环境化学和气体捕获技术的研究做出贡献 (Mattedi et al., 2011)。
安全和危害
属性
IUPAC Name |
methyl 2-(4-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZHUDXZHNLVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611609 | |
| Record name | Methyl (4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66405-41-2 | |
| Record name | Methyl (4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-oxocyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)





![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)




